

Utilizing 1,4-Bis(bromodifluoromethyl)benzene as a difluoromethylation reagent.

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Compound of Interest

Compound Name: 1,4-Bis(bromodifluoromethyl)benzene

Cat. No.: B1337825

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Application Notes and Protocols: 1,4-Bis(bromodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromodifluoromethyl)benzene is a halogenated organic compound. Structurally, it possesses two bromodifluoromethyl groups attached to a benzene ring at the para positions. While the difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, a thorough review of scientific literature and patent databases did not yield specific examples of **1,4-bis(bromodifluoromethyl)benzene** being employed as a difluoromethylation reagent. The C-Br bond in the bromodifluoromethyl group suggests a potential for radical generation under appropriate conditions, which could theoretically allow it to serve as a source of difluoromethyl radicals for organic synthesis.

This document provides available information on **1,4-bis(bromodifluoromethyl)benzene** and presents a theoretical framework for its potential application as a difluoromethylation reagent based on established principles of radical chemistry. A general protocol for a photocatalytic difluoromethylation reaction, using a known reagent, is also included for illustrative purposes.

Compound Data: 1,4-Bis(bromodifluoromethyl)benzene

A summary of the available quantitative and qualitative data for **1,4-bis(bromodifluoromethyl)benzene** is presented in the table below.

Property	Value	Reference
CAS Number	651-12-7	[1] [2]
Molecular Formula	C ₈ H ₄ Br ₂ F ₄	[1]
Molecular Weight	335.92 g/mol	[1]
IUPAC Name	1,4-bis(bromodifluoromethyl)benzene	[3]
Synonyms	α,α' -Dibromo- $\alpha,\alpha,\alpha',\alpha'$ -tetrafluoro-p-xylene	[3]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Purity (Typical)	≥95% - 99%	[3] [4]

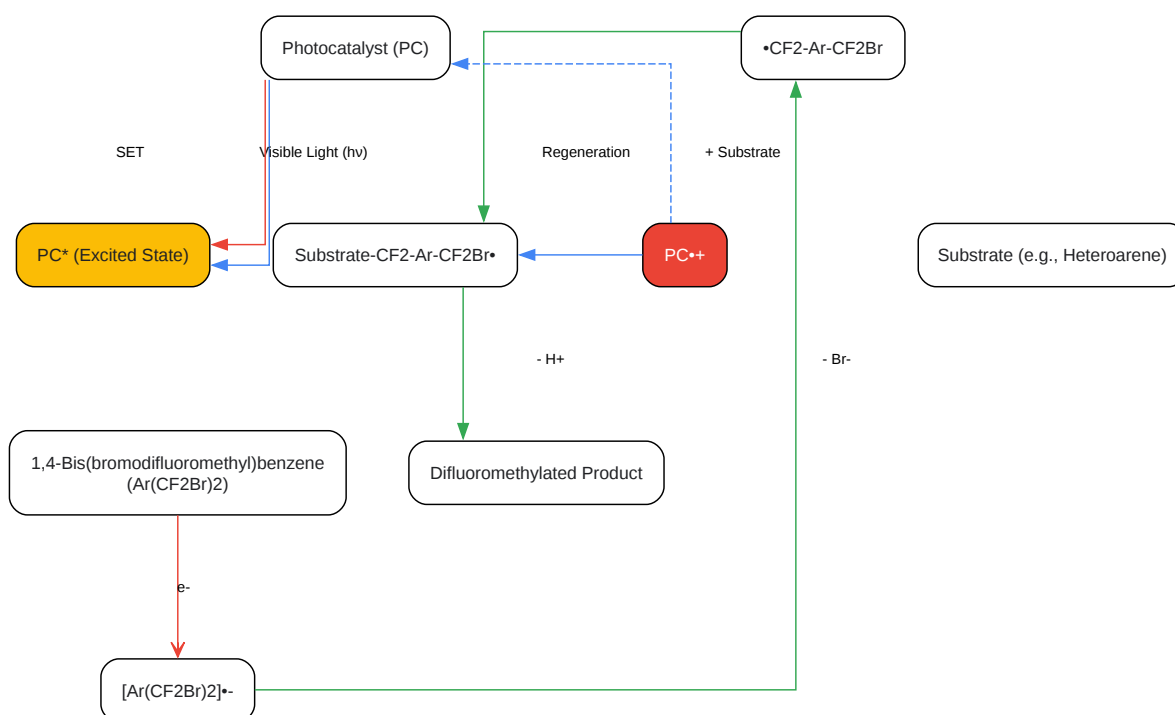
Theoretical Application as a Difluoromethylation Reagent

While no specific applications of **1,4-bis(bromodifluoromethyl)benzene** as a difluoromethylation reagent have been documented in the reviewed literature, its structure suggests a potential for such reactivity. The presence of a carbon-bromine bond allows for

homolytic cleavage to generate a difluoromethyl radical. This process could potentially be initiated by photolysis, radical initiators, or transition metal catalysis.

Proposed General Reaction Pathway

A plausible mechanism for the utilization of **1,4-bis(bromodifluoromethyl)benzene** in a photocatalytic difluoromethylation reaction is outlined below. This proposed pathway is hypothetical and would require experimental validation.

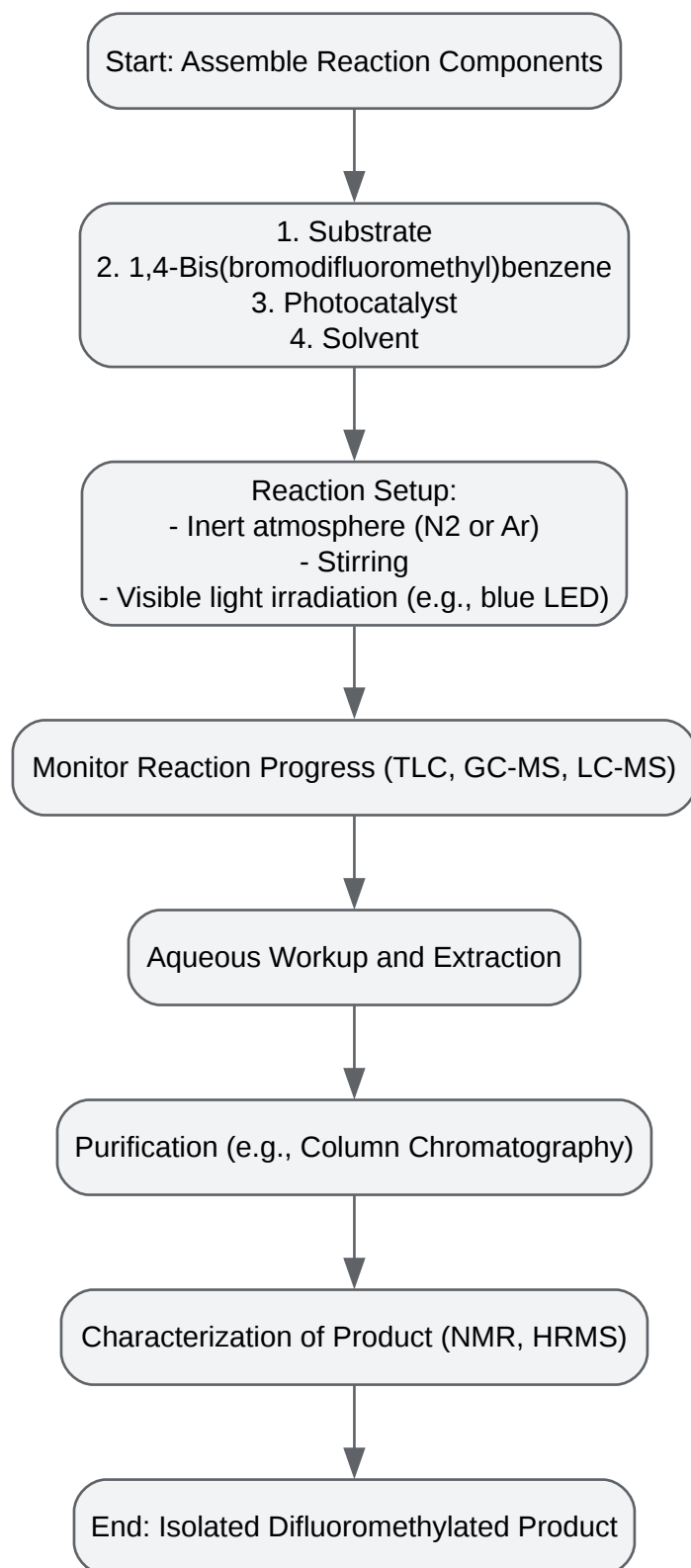


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Caption: Hypothetical photocatalytic cycle for difluoromethylation.

Proposed Experimental Workflow

The following diagram illustrates a potential experimental workflow for investigating the difluoromethylation potential of **1,4-bis(bromodifluoromethyl)benzene**.



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Caption: Proposed workflow for difluoromethylation.

Illustrative Experimental Protocol (General Photocatalytic Difluoromethylation)

Disclaimer: The following protocol is a general procedure for a visible-light-mediated difluoromethylation reaction using a known reagent and has not been specifically tested for **1,4-bis(bromodifluoromethyl)benzene**. This is provided for illustrative purposes to guide potential experimental design.

Materials

- Heteroaromatic substrate (e.g., caffeine) (1.0 equiv)
- Difluoromethylation reagent (e.g., $\text{Zn}(\text{SO}_2\text{CF}_2\text{H})_2$) (2.0 equiv)
- Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-5 mol%)
- Solvent (e.g., anhydrous DMSO or DMF)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis
- Visible light source (e.g., blue LED lamp)

Procedure

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.5 mmol, 1.0 equiv), the difluoromethylation reagent (1.0 mmol, 2.0 equiv), and the photocatalyst (0.005-0.025 mmol, 1-5 mol%).
- Seal the tube with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
- Add the anhydrous solvent (e.g., 5 mL) via syringe.
- Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp placed approximately 5-10 cm from the reaction vessel).

- Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated product.
- Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Conclusion

While **1,4-bis(bromodifluoromethyl)benzene** is commercially available, there is a notable absence of published data regarding its application as a difluoromethylation reagent. Based on its chemical structure, it holds theoretical potential as a source of difluoromethyl radicals. The successful development of a protocol utilizing this reagent would require systematic investigation into reaction conditions, including the choice of initiator (photocatalytic, thermal, or chemical), solvent, temperature, and substrate scope. The provided hypothetical pathways and general experimental protocol can serve as a starting point for researchers interested in exploring the reactivity of this compound.

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